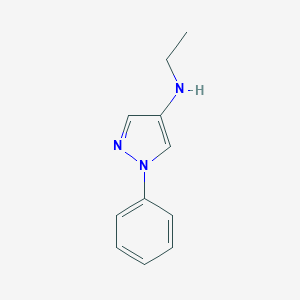

Pyrazole, 4-(ethylamino)-1-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole, 4-(ethylamino)-1-phenyl-, also known as Pyrazole, 4-(ethylamino)-1-phenyl-, is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrazole, 4-(ethylamino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 4-(ethylamino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, substituted pyrazoles exhibit selective anti-proliferative actions on various human cancer cell lines. Research indicates that these compounds can inhibit cellular proliferation effectively, making them promising candidates for cancer treatment .

Antimicrobial Properties

Pyrazole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds derived from pyrazole exhibited potent antibacterial effects, with some derivatives outperforming standard antibiotics like ampicillin . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory and Analgesic Effects

Compounds based on the pyrazole scaffold have also been investigated for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce pain in various models, suggesting their potential use in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and antimicrobial properties, pyrazole derivatives are associated with antifungal, antiviral, and insecticidal activities. Their versatility makes them valuable in developing new therapeutic agents across multiple domains .

Synthesis and Chemical Reactions

The synthesis of pyrazole derivatives often employs multicomponent reactions (MCRs), which enhance efficiency and yield. For example, a recent review summarized various MCRs that produce biologically active pyrazole compounds with applications in pharmaceuticals. These reactions typically involve combining aldehydes, hydrazine derivatives, and other reagents under mild conditions to yield complex structures efficiently .

Table 1: Summary of Synthetic Methods for Pyrazole Derivatives

| Synthetic Method | Key Features | Applications |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling | Synthesis of functionalized pyrazoles |

| Sonogashira Reaction | Formation of carbon-carbon bonds | Creation of ethynyl-substituted pyrazoles |

| Multicomponent Reactions | High atom economy; short reaction times | Anticancer and antimicrobial agents |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of several pyrazole derivatives against human cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity compared to unsubstituted analogs. The study concluded that these modifications could lead to more effective therapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole compounds were synthesized and screened for their antimicrobial activity against a panel of bacterial strains. The findings revealed that certain derivatives exhibited remarkable potency against resistant strains, underscoring the potential for developing new antibiotics based on the pyrazole structure .

Análisis De Reacciones Químicas

Chemical Reactions of Pyrazole, 4-(ethylamino)-1-phenyl-

The chemical reactivity of pyrazole derivatives, including 4-(ethylamino)-1-phenyl-, can be categorized into several types of reactions:

Functional Group Transformations

The presence of functional groups in pyrazole derivatives enables various transformations:

-

Reduction Reactions : Pyrazoles can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Alkylation and Acylation : The nitrogen atoms in the pyrazole ring can serve as nucleophiles, allowing for alkylation or acylation reactions that introduce diverse substituents onto the pyrazole structure.

Condensation Reactions

Condensation reactions are significant in modifying the pyrazole structure:

-

Reactions with Active Methylene Compounds : Pyrazoles can react with compounds containing active methylene groups to form new carbon-carbon bonds, expanding their structural diversity.

-

Formation of Pyrazolines : The intermediate formation of pyrazolines through cyclization can lead to further functionalization and diversification of the final product.

Notable Research Findings

Recent studies have highlighted various synthetic pathways and their efficiencies:

-

Synthesis via Cyclocondensation : A recent review indicated that cyclocondensation reactions yield good to excellent results for synthesizing diverse pyrazole derivatives from hydrazines and carbonyl compounds .

-

Oxidative Transformations : Research has shown that oxidizing agents like potassium permanganate effectively convert substituted pyrazoles into carboxylic acids, which can then be further functionalized .

-

Biological Activity : Several studies have reported on the biological activities of synthesized pyrazole derivatives, indicating potential applications in pharmaceuticals due to their anti-inflammatory and analgesic properties .

Propiedades

Número CAS |

17551-14-3 |

|---|---|

Fórmula molecular |

C11H13N3 |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

N-ethyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-12-10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9,12H,2H2,1H3 |

Clave InChI |

KRCYGSLLFFNOQV-UHFFFAOYSA-N |

SMILES |

CCNC1=CN(N=C1)C2=CC=CC=C2 |

SMILES canónico |

CCNC1=CN(N=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

17551-14-3 |

Sinónimos |

N-Ethyl-1-phenyl-1H-pyrazol-4-amine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.